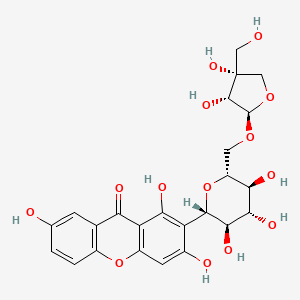
Sibiricaxanthone A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sibiricaxanthone A is a xanthone C-glycoside isolated from the roots of Polygala tenuifolia . It belongs to the class of xanthones, which are secondary metabolites found in various plants, fungi, lichens, and bacteria . Xanthones are known for their diverse bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .
作用机制
Target of Action
Sibiricaxanthone A, a xanthone C-glycoside isolated from the roots of Polygala sibirica , has been found to bind to key proteins such as EGFR, SRC, MAPK1, and ALB . These proteins play crucial roles in various cellular processes, including cell growth, differentiation, and survival.
Mode of Action
It’s known that xanthones, the class of compounds to which this compound belongs, exhibit a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties . These activities are likely due to their interaction with their targets and the resulting changes in cellular processes.
Biochemical Pathways
This compound is thought to affect several biochemical pathways. For instance, it has been suggested that xanthones can modulate key signaling pathways such as the PI3K/Akt and MAPK pathways . These pathways are involved in a variety of cellular processes, including cell growth, survival, and inflammation.
Pharmacokinetics
Result of Action
The molecular and cellular effects of this compound’s action are likely diverse, given its multiple targets and the range of bioactivities exhibited by xanthones. For instance, it has been found to have strong anti-inflammatory and antioxidant effects, as well as inhibitory activity against cancer cells .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the plant from which it is derived, Polygala sibirica, grows in specific environmental conditions, and these conditions could potentially influence the compound’s properties . .
生化分析
Cellular Effects
Xanthones, the class of compounds to which Sibiricaxanthone A belongs, have been reported to exhibit a diverse range of bioactivities, including anti-oxidant, anti-bacterial, anti-malarial, anti-tuberculosis, and cytotoxic properties .
Molecular Mechanism
Xanthones, the class of compounds to which this compound belongs, exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of xanthone glucosides, including Sibiricaxanthone A, involves glycosylation reactions. These reactions typically use glycosyl donors and acceptors under specific conditions to form the glycosidic bond . The exact synthetic route for this compound may involve multiple steps, including protection and deprotection of functional groups, and the use of catalysts to facilitate the glycosylation reaction .
Industrial Production Methods
Advanced chromatographic techniques and solvent extraction methods are commonly used to isolate and purify natural products on an industrial scale .
化学反应分析
Types of Reactions
Sibiricaxanthone A can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for glycosylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
相似化合物的比较
Sibiricaxanthone A can be compared with other xanthone glucosides, such as:
Mangiferin: Known for its anti-oxidant and anti-inflammatory properties.
Homomangiferin: Similar to mangiferin but with a methoxy group at position 3.
Isomangiferin: Similar to mangiferin but with the sugar group attached at position 4.
This compound is unique due to its specific glycosylation pattern and the presence of multiple hydroxyl groups, which may contribute to its distinct bioactivities .
属性
IUPAC Name |
2-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,7-trihydroxyxanthen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O14/c25-6-24(34)7-36-23(22(24)33)35-5-13-17(29)19(31)20(32)21(38-13)14-10(27)4-12-15(18(14)30)16(28)9-3-8(26)1-2-11(9)37-12/h1-4,13,17,19-23,25-27,29-34H,5-7H2/t13-,17-,19+,20-,21+,22+,23-,24-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGJKXKUUWCQNK-ZBQXNOHASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)OCC2C(C(C(C(O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C3=C(C4=C(C=C3O)OC5=C(C4=O)C=C(C=C5)O)O)O)O)O)O)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相关小分子化合物
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














